

# Application Note: Spectroscopic Analysis of tertbutyl (4-aminobutyl)carbamate

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Compound of Interest		
Compound Name:	NH2-C4-NH-Boc	
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## **Abstract**

This document provides detailed application notes and protocols for the analysis of tert-butyl (4-aminobutyl)carbamate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are fundamental for the structural elucidation and purity assessment of this compound, which is a valuable building block in medicinal chemistry and drug development. This guide offers standardized methodologies and expected analytical data to support researchers in their synthetic and analytical workflows.

## Introduction

Tert-butyl (4-aminobutyl)carbamate is a bifunctional molecule containing a primary amine and a tert-butoxycarbonyl (Boc)-protected amine. The Boc protecting group allows for selective reactions at the primary amine, making this compound a versatile intermediate in the synthesis of more complex molecules, including pharmacologically active compounds and spermidine analogues. Accurate characterization of this intermediate is crucial to ensure the identity and purity of subsequent products in a synthetic route. NMR and mass spectrometry are powerful analytical techniques for this purpose, providing detailed information about the molecular structure and mass.

# **Spectroscopic Data**



The following tables summarize the expected quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry analysis of tert-butyl (4-aminobutyl)carbamate.

### <sup>1</sup>H NMR Data

Table 1: <sup>1</sup>H NMR Chemical Shift Data for tert-butyl (4-aminobutyl)carbamate

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
-C(CH <sub>3</sub> ) <sub>3</sub>	1.38	S	9Н
-NH-CH2-CH2-CH2- CH2-NH2	1.52-1.59	m	4H
-NH <sub>2</sub>	2.34	br s	2H
-CH <sub>2</sub> -NH <sub>2</sub>	2.72-2.79	m	2H
-NH-CH <sub>2</sub> -	3.19-3.24	m	2H
-NH-COO-	5.95	br s	1H

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz[1]

# <sup>13</sup>C NMR Data (Predicted)

Table 2: Predicted <sup>13</sup>C NMR Chemical Shift Data for tert-butyl (4-aminobutyl)carbamate

Chemical Shift ( $\delta$ , ppm)
~28.4
~27.0, ~31.0
~40.5
~41.8
~79.0
~156.0



Note: These are predicted chemical shifts based on typical values for similar functional groups. Experimental values may vary.

## **Mass Spectrometry Data**

Table 3: Mass Spectrometry Data for tert-butyl (4-aminobutyl)carbamate

lon	m/z (Expected)
[M+H]+	189.16
[M+Na]+	211.14

Molecular Weight: 188.27 g/mol

Expected Fragmentation:

Upon ionization, tert-butyl (4-aminobutyl)carbamate is expected to undergo characteristic fragmentation patterns. The most common fragmentation involves the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da). Cleavage of the alkyl chain is also possible.

## **Experimental Protocols**

The following are detailed protocols for acquiring NMR and mass spectrometry data for tert-butyl (4-aminobutyl)carbamate.

## **NMR Spectroscopy Protocol**

#### 3.1.1. Sample Preparation

- Weigh 10-20 mg of tert-butyl (4-aminobutyl)carbamate into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Gently vortex or swirl the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.



#### 3.1.2. Instrument Setup and Data Acquisition

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl<sub>3</sub>.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire a <sup>1</sup>H NMR spectrum using a standard single-pulse experiment.
- Acquire a <sup>13</sup>C NMR spectrum using a proton-decoupled experiment.
- Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  7.26 ppm for <sup>1</sup>H and  $\delta$  77.16 ppm for <sup>13</sup>C).

# Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

#### 3.2.1. Sample Preparation

- Prepare a stock solution of tert-butyl (4-aminobutyl)carbamate at a concentration of 1 mg/mL
  in a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution to a final concentration of 1-10  $\mu g/mL$  with the same solvent.
- If any precipitation is observed, filter the sample through a 0.2 µm syringe filter.
- Transfer the final solution to an appropriate autosampler vial.

#### 3.2.2. Instrument Setup and Data Acquisition

- Set up the ESI-MS instrument in positive ion mode.
- Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.



- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
- If fragmentation analysis is required, perform a tandem MS (MS/MS) experiment by selecting
  the protonated molecular ion ([M+H]+) as the precursor ion and applying collision-induced
  dissociation (CID).

## **Visualizations**

## **Chemical Structure and NMR Assignments**

Caption: Chemical structure with proton and carbon assignments.

## **Experimental Workflow: NMR Analysis**



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Caption: Workflow for NMR spectroscopic analysis.

## **Experimental Workflow: ESI-MS Analysis**



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Caption: Workflow for ESI-MS analysis.

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## References

- 1. Deaminative bromination, chlorination, and iodination of primary amines PMC [pmc.ncbi.nlm.nih.gov]
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